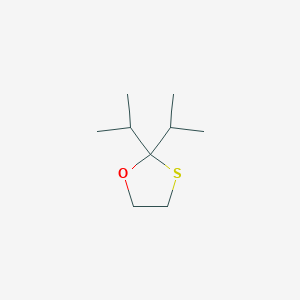

2,2-Diisopropyl-1,3-oxathiolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Diisopropyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C9H18OS and its molecular weight is 174.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Nucleoside Analog Synthesis

One of the most significant applications of 2,2-Diisopropyl-1,3-oxathiolane is in the synthesis of nucleoside analogs used in antiviral therapies. The compound serves as a key intermediate in the preparation of 1,3-oxathiolane nucleosides, which are critical for treating viral infections such as HIV and hepatitis B. The synthesis typically involves glycosylation reactions where this compound is reacted with protected purine or pyrimidine bases under Lewis acid catalysis conditions to produce desired nucleoside derivatives .

1.2 Antiviral Agents

Research has shown that nucleosides derived from this compound exhibit potent antiviral activity. For instance, compounds like Lamivudine (3TC) and Emtricitabine (FTC), which are used in HIV treatment regimens, are synthesized using this oxathiolane framework. These analogs work by mimicking natural nucleotides and inhibiting viral replication through incorporation into viral DNA .

2.1 Anticancer Properties

Recent studies have explored the anticancer potential of compounds derived from this compound. These derivatives have shown promising results against various cancer cell lines due to their ability to interfere with DNA synthesis and repair mechanisms. For example, certain oxathiolane derivatives have been identified as effective inhibitors of thymidylate synthase, an enzyme crucial for DNA replication .

2.2 Antimicrobial Activity

In addition to antiviral and anticancer applications, oxathiolane derivatives have demonstrated antimicrobial properties. The lipophilic nature of these compounds enhances their ability to penetrate cell membranes, making them effective against a range of bacterial and fungal pathogens .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving mercaptoacetic acid and appropriate precursors under acidic conditions. The reaction conditions can significantly influence the yield and purity of the final product .

3.2 Characterization Techniques

Characterization of synthesized compounds typically employs techniques such as NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Du et al., 2013 | Synthesis of oxathiolane nucleosides | Identified key intermediates for antiviral agents with effective inhibition against HIV |

| Ahsan et al., 2020 | Anticancer activity evaluation | Demonstrated significant cytotoxicity against various cancer cell lines using oxathiolane derivatives |

| Selvaraj et al., 2017 | Antimicrobial properties assessment | Found moderate to severe antimicrobial activity against multiple pathogens |

Propiedades

Número CAS |

16047-99-7 |

|---|---|

Fórmula molecular |

C9H18OS |

Peso molecular |

174.31 g/mol |

Nombre IUPAC |

2,2-di(propan-2-yl)-1,3-oxathiolane |

InChI |

InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |

Clave InChI |

OBNXFRXTSJYKSV-UHFFFAOYSA-N |

SMILES |

CC(C)C1(OCCS1)C(C)C |

SMILES canónico |

CC(C)C1(OCCS1)C(C)C |

Key on ui other cas no. |

16047-99-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.